Calcium Green BAPTA-2 AM

Description

Significance of Intracellular Calcium Signaling in Biological Processes

Calcium ions (Ca²⁺) are fundamental to nearly all aspects of human life, from the moment of fertilization to processes like secretion and cell migration. news-medical.net As a ubiquitous intracellular messenger, Ca²⁺ orchestrates a vast array of cellular functions. news-medical.netnih.gov These include critical events such as muscle contraction, gene expression, cell growth and proliferation, and neuronal transmission. news-medical.netqiagen.com The concentration of free calcium within the cytoplasm is meticulously regulated, and transient increases, known as calcium signals, are decoded by a multitude of specialized proteins to trigger specific cellular responses. nih.gov This intricate signaling system allows calcium to directly or indirectly modulate a wide range of proteins, including transcription factors, kinases, and phosphatases. news-medical.net Consequently, the precise spatial and temporal patterning of calcium signals is essential for normal physiological function, and dysregulation of these pathways is implicated in numerous diseases, including neurodegenerative disorders and cancer. news-medical.netoup.com

Evolution of Fluorescent Calcium Indicators in Cellular and Molecular Research

The ability to visualize and quantify intracellular calcium dynamics has revolutionized the life sciences. acs.orgacs.org A significant breakthrough occurred in the 1980s with the development of the first fluorescein-based calcium indicators by scientists at the University of California, Berkeley. stratech.co.uk This innovation paved the way for the creation of widely used probes like Fluo-3 and Fluo-4. stratech.co.uk These early indicators, and many that followed, are often supplied as acetoxymethyl (AM) esters. This chemical modification renders the molecules hydrophobic, allowing them to readily cross the cell membrane. Once inside the cell, intracellular enzymes called esterases cleave the AM groups, trapping the now-active, calcium-sensitive dye within the cytoplasm. stratech.co.ukinterchim.fr

Over the years, the field has seen continuous innovation, leading to a diverse palette of indicators with varying properties. Ratiometric dyes, such as Fura-2 and Indo-1, were developed to allow for more precise quantification by measuring the ratio of fluorescence at two different wavelengths, which changes upon calcium binding. oxinst.com More recently, genetically encoded calcium indicators (GECIs) like GCaMP have emerged as powerful tools, particularly for in vivo studies in transgenic animal models, as they can be targeted to specific cell populations. oxinst.comacs.org The development of indicators that are excited by visible light has been a major advancement, as this reduces phototoxicity and autofluorescence compared to UV-excitable dyes. thermofisher.com Furthermore, the ongoing expansion of red-shifted indicators helps to minimize light scattering in tissue and facilitates multiplexing experiments with other fluorescent probes. oxinst.com

Overview of BAPTA-Based Fluorescent Probes in Calcium Research

A cornerstone in the development of modern calcium indicators was the synthesis of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) by Roger Tsien in 1980. acs.orgnih.gov BAPTA is a calcium chelator, a molecule that can bind to calcium ions, and was engineered to have a high selectivity for Ca²⁺ over other ions like magnesium (Mg²⁺), which is much more abundant in the cell. interchim.frnih.gov This high selectivity, approximately 100,000-fold, is a critical feature for accurately measuring physiological calcium signals. interchim.fr

Compared to its predecessor, EGTA, BAPTA offers several key advantages. Its chemical structure makes its calcium binding less sensitive to changes in physiological pH and allows for much faster binding and release of calcium ions. interchim.frnih.gov This makes BAPTA-based indicators particularly well-suited for tracking the rapid and transient fluctuations in calcium concentration that are common in cellular signaling. nih.gov

The BAPTA core has been incorporated into a wide variety of fluorescent probes. researchgate.net By chemically linking the BAPTA chelator to different fluorescent molecules (fluorophores), researchers have created a large family of indicators with a range of affinities for calcium and diverse spectral properties. nih.gov This includes popular indicators like Fluo-3, Oregon Green BAPTA-1, and Rhod-2. researchgate.net The versatility of the BAPTA structure has allowed for the creation of indicators tailored to specific experimental needs, from detecting very low resting calcium levels to measuring large, rapid calcium spikes. interchim.frresearchgate.net

Positioning of Calcium Green BAPTA-2 AM within the Landscape of Modern Calcium Indicators

This compound is a visible light-excitable, single-wavelength fluorescent indicator for calcium. thermofisher.commedchemexpress.com It belongs to the family of BAPTA-based probes and is designed for measuring intracellular calcium dynamics. thermofisher.comscimedia.com A distinguishing feature of Calcium Green-2 (the active form of the AM ester) is its structure, which incorporates two fluorescent reporter groups per BAPTA chelator. thermofisher.comthermofisher.com This design is thought to lead to self-quenching in the absence of calcium, resulting in very low baseline fluorescence. thermofisher.com

Upon binding to calcium, Calcium Green BAPTA-2 exhibits a significant increase in fluorescence intensity, with some reports suggesting an enhancement of at least 37-fold and others around 100-fold. thermofisher.comcacheby.com This large dynamic range makes it a sensitive probe for detecting changes in calcium concentration. It is excited by visible light, which reduces the potential for cell damage compared to UV-excitable dyes. thermofisher.comfishersci.se

In the spectrum of available calcium indicators, Calcium Green BAPTA-2 is positioned as a probe with a moderate affinity for calcium. Its dissociation constant (Kd) for Ca²⁺ is approximately 580 nM. thermofisher.comresearchgate.net This places it in a category suitable for measuring relatively high-amplitude calcium transients, as its lower affinity prevents it from becoming saturated by the small fluctuations that might be of interest when using a high-affinity indicator. thermofisher.comthermofisher.com It is often compared to its counterpart, Calcium Green-1, and the related Oregon Green 488 BAPTA series of indicators. thermofisher.comthermofisher.com While similar to Oregon Green 488 BAPTA-2, Calcium Green BAPTA-2's spectral properties differ slightly. thermofisher.com The choice between these and other indicators like the Fluo series or the newer Cal-520 often depends on the specific requirements of the experiment, such as the expected calcium concentration range, the instrumentation available, and the need to multiplex with other fluorescent probes. nih.govnih.gov

Properties of this compound

| Property | Value | Source |

| Indicator Type | Fluorescent Calcium Indicator | medchemexpress.com |

| Form | Acetoxymethyl (AM) ester, cell-permeant | thermofisher.comfishersci.se |

| Excitation Wavelength (Max) | ~494 nm | cacheby.com |

| Emission Wavelength (Max) | ~523 nm | cacheby.com |

| Dissociation Constant (Kd) for Ca²⁺ | ~580 nM | thermofisher.comresearchgate.net |

| Fluorescence Increase upon Ca²⁺ Binding | ~37 to 100-fold | thermofisher.comcacheby.com |

| Chelator Base | BAPTA | scimedia.com |

Comparison of Common BAPTA-Based Calcium Indicators

| Indicator | Typical Kd for Ca²⁺ (nM) | Excitation/Emission Maxima (nm) | Key Features | Source |

| Oregon Green 488 BAPTA-1 | ~170 | ~494 / ~523 | High affinity; brighter than Fluo-3. thermofisher.comnih.gov | thermofisher.comnih.gov |

| Calcium Green BAPTA-2 | ~580 | ~494 / ~523 | Moderate affinity; large fluorescence increase. thermofisher.comresearchgate.net | thermofisher.comresearchgate.net |

| Fluo-4 | ~345 | ~494 / ~516 | Widely used; large dynamic range. oxinst.com | oxinst.com |

| Cal-520 | ~320 | ~492 / ~514 | High signal-to-noise ratio; good for single action potentials. nih.gov | nih.gov |

| Oregon Green 488 BAPTA-5N | ~20,000 (20 µM) | ~494 / ~521 | Low affinity; for high Ca²⁺ concentrations. thermofisher.comresearchgate.net | thermofisher.comresearchgate.net |

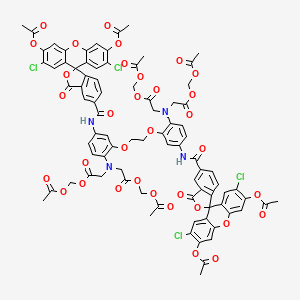

Structure

2D Structure

Properties

Molecular Formula |

C84H66Cl4N4O34 |

|---|---|

Molecular Weight |

1817.2 g/mol |

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate |

InChI |

InChI=1S/C84H66Cl4N4O34/c1-39(93)111-35-115-75(101)31-91(32-76(102)116-36-112-40(2)94)63-15-11-49(89-79(105)47-9-13-53-51(19-47)81(107)125-83(53)55-23-59(85)69(119-43(5)97)27-65(55)123-66-28-70(120-44(6)98)60(86)24-56(66)83)21-73(63)109-17-18-110-74-22-50(12-16-64(74)92(33-77(103)117-37-113-41(3)95)34-78(104)118-38-114-42(4)96)90-80(106)48-10-14-54-52(20-48)82(108)126-84(54)57-25-61(87)71(121-45(7)99)29-67(57)124-68-30-72(122-46(8)100)62(88)26-58(68)84/h9-16,19-30H,17-18,31-38H2,1-8H3,(H,89,105)(H,90,106) |

InChI Key |

RGPPEFZGTIEWSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)Cl)OC(=O)C)OC(=O)C)Cl)OC3=O)OCCOC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)C1(C2=CC(=C(C=C2OC2=CC(=C(C=C21)Cl)OC(=O)C)OC(=O)C)Cl)OC9=O)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Origin of Product |

United States |

Molecular Mechanism of Calcium Green Bapta 2 Am As a Research Tool

Principles of Acetoxymethyl Ester (AM) Form Cellular Permeation and Hydrolysis

The primary challenge in designing intracellular ion indicators is delivering the molecule across the hydrophobic lipid bilayer of the cell membrane. The active form of the Calcium Green BAPTA-2 indicator possesses multiple carboxylate groups, which are negatively charged at physiological pH, rendering the molecule membrane-impermeant.

To overcome this, the indicator is synthesized as an acetoxymethyl (AM) ester. In this form, the carboxylic acid groups are masked by lipophilic AM ester groups. This modification accomplishes two critical objectives:

Neutralization of Charge: The esterification neutralizes the negative charges of the carboxylates, transforming the molecule into an uncharged, lipid-soluble entity.

Enhanced Permeability: Its increased lipophilicity allows Calcium Green BAPTA-2 AM to passively diffuse across the cell membrane and into the cytoplasm.

Once inside the cell, the AM esters are exposed to a high concentration of ubiquitous intracellular esterase enzymes. These enzymes hydrolyze the AM ester groups, cleaving them to release the active indicator (Calcium Green BAPTA-2), formaldehyde, and acetate. This enzymatic cleavage restores the negatively charged carboxylate groups, effectively trapping the hydrophilic, membrane-impermeant indicator within the cytosol. This process ensures that the fluorescence signal originates specifically from the intracellular environment and prevents the indicator from leaking out of the cell during the course of an experiment.

Methodological Frameworks for Utilizing Calcium Green Bapta 2 Am in Research

Strategies for Intracellular Loading in Diverse Cell Types and Tissue Preparations

Effective intracellular loading is critical for achieving sufficient signal-to-noise ratios in calcium imaging experiments. The choice of loading strategy depends on the cell type, tissue preparation, and the specific experimental question.

The successful loading of Calcium Green BAPTA-2 AM is highly dependent on the optimization of several key parameters. The concentration of the dye, incubation time, and temperature are critical variables that must be empirically determined for each cell type to achieve optimal staining while minimizing cellular artifacts. thermofisher.com

A common starting point for loading cells is to use a working solution of the AM ester at a concentration ranging from 1 to 10 µM. thermofisher.com The incubation period typically lasts between 20 minutes to one hour. thermofisher.com Some studies have reported that reducing the loading temperature can help to minimize the compartmentalization of the dye into organelles. thermofisher.com

The solvent used to prepare the stock solution of this compound is also an important consideration. High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is typically used to prepare a stock solution of the AM ester, usually in the range of 2 to 5 mM. aatbio.com To aid in the aqueous solubility of the hydrophobic AM ester and prevent its aggregation, a non-ionic surfactant such as Pluronic F-127 is often included in the loading buffer. ionbiosciences.comnih.gov The final concentration of Pluronic F-127 is generally kept low to avoid cytotoxic effects. researchgate.net

To prevent the extrusion of the de-esterified dye from the cells by organic anion transporters, an inhibitor like probenecid (B1678239) can be included in the loading and imaging buffers. aatbio.comaatbio.com

Table 1: General Parameters for Optimizing this compound Loading

| Parameter | Typical Range | Considerations |

|---|---|---|

| Dye Concentration | 1-10 µM | Must be optimized for each cell type to maximize signal and minimize toxicity. |

| Incubation Time | 20-60 minutes | Longer times may be needed for some cells but can increase compartmentalization. |

| Temperature | Room temperature to 37°C | Lower temperatures may reduce compartmentalization. thermofisher.com |

| Solvent | Anhydrous DMSO | Used to prepare the initial stock solution. |

| Surfactant | Pluronic F-127 (e.g., 0.02-0.04%) | Improves aqueous solubility of the AM ester. ionbiosciences.comaatbio.com |

| Anion Transporter Inhibitor | Probenecid (e.g., 1-2.5 mM) | Prevents active transport of the dye out of the cell. aatbio.com |

The most common method for loading Calcium Green BAPTA-2 is through its acetoxymethyl (AM) ester form. thermofisher.com This non-invasive technique relies on the cell-permeant nature of the AM ester, which allows it to passively diffuse across the plasma membrane into the cytoplasm. ionbiosciences.com Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting the molecule into its cell-impermeant, calcium-sensitive salt form. ionbiosciences.comigem.org This enzymatic conversion effectively traps the indicator within the cell. ionbiosciences.com

This method is widely applicable to a variety of cultured cells and some tissue preparations. fishersci.ca The process involves adding the dissolved AM ester directly to the dish containing the cells and incubating for a specific period to allow for de-esterification and intracellular accumulation. aatbio.comfishersci.ca

For certain applications, particularly in single-cell studies or when using tissue preparations where AM ester loading is inefficient, invasive techniques are employed to introduce the salt form of Calcium Green BAPTA-2 directly into the cell. igem.org The salt form is membrane-impermeant and requires physical disruption of the cell membrane for entry. igem.org

Common invasive loading techniques include:

Microinjection: This method involves the direct injection of the salt form of the indicator into the cytoplasm of a single cell using a fine-tipped glass micropipette.

Patch-clamp infusion: In electrophysiological studies, the salt form of the indicator can be included in the solution filling the patch pipette. igem.orgthermofisher.com As the pipette forms a whole-cell patch with the cell, the indicator diffuses from the pipette into the cytoplasm. igem.org

These invasive methods offer precise control over the intracellular concentration of the indicator in a single cell but are not suitable for loading large populations of cells.

Fluorescence Imaging Techniques

Once loaded, the fluorescence of Calcium Green BAPTA-2 is monitored using various microscopy techniques to observe changes in intracellular calcium concentration.

Wide-field fluorescence microscopy is a commonly used technique for imaging Calcium Green BAPTA-2. In this method, the entire field of view is illuminated with excitation light, and the resulting fluorescence is captured by a detector, typically a CCD or CMOS camera. This approach allows for the simultaneous imaging of multiple cells and is well-suited for studying population-level calcium responses. nih.gov

Calcium Green BAPTA-2 is compatible with standard fluorescein (B123965) (FITC) filter sets. igem.org The relatively bright fluorescence of Calcium Green BAPTA-2 upon binding to calcium allows for the detection of calcium transients even with the lower signal-to-noise ratio inherent in wide-field microscopy compared to confocal techniques.

Confocal laser scanning microscopy (CLSM) offers significant advantages for imaging Calcium Green BAPTA-2, particularly for studies requiring high spatial resolution and optical sectioning. aatbio.comigem.org CLSM uses a focused laser beam to excite the fluorophore in a small, defined volume within the sample, and a pinhole aperture to reject out-of-focus light. aatbio.com This results in images with reduced background fluorescence and improved contrast, enabling the visualization of subcellular calcium dynamics. nih.gov

Calcium Green BAPTA-2 is well-suited for CLSM due to its excitation by the common 488 nm argon-ion laser line. igem.orgthermofisher.com The high quantum yield of the Oregon Green 488 BAPTA indicators, a family to which Calcium Green BAPTA-2 is related, allows for the use of lower dye concentrations, which can be less phototoxic to cells. igem.org This is particularly advantageous for long-term imaging experiments. Researchers have utilized CLSM with Oregon Green BAPTA dyes to image calcium distribution in specific cellular structures like axons. thermofisher.com

Table 2: Comparison of Imaging Techniques for Calcium Green BAPTA-2

| Technique | Advantages | Disadvantages |

|---|---|---|

| Wide-Field Fluorescence Microscopy | - High temporal resolution- Simultaneous imaging of many cells- Less phototoxicity compared to confocal | - Lower spatial resolution- Out-of-focus light can obscure signals |

| Confocal Laser Scanning Microscopy | - High spatial resolution and optical sectioning- Reduced background fluorescence- Improved signal-to-noise ratio | - Slower image acquisition- Potential for increased phototoxicity |

Multiphoton Excitation Imaging for Deep Tissue Studies

This compound is a valuable tool for deep tissue studies utilizing multiphoton excitation imaging. This technique offers several advantages for visualizing calcium dynamics in complex biological samples like brain slices and intact living brains. thermofisher.com The fundamental principle of multiphoton microscopy involves the simultaneous absorption of two or more low-energy photons to excite the fluorophore, in this case, this compound. nih.gov This approach provides inherent three-dimensional sectioning and reduces phototoxicity and photobleaching outside the focal plane, which is crucial for long-term imaging of living tissues. nih.govaps.org

The spectral properties of the Oregon Green 488 BAPTA indicators, which are closely related to Calcium Green dyes, make them particularly well-suited for two-photon excitation. thermofisher.comnih.gov They can be efficiently excited by commonly used laser lines, such as the 488 nm line from an argon-ion laser. thermofisher.comnih.gov The use of visible light for excitation is less damaging to cells compared to UV-excitable probes. fishersci.ca Furthermore, their emission spectra are in a region where cellular autofluorescence is often less problematic. thermofisher.com These characteristics have led to the successful application of related indicators like Oregon Green 488 BAPTA-1 for multiphoton imaging of calcium dynamics in neuroscience research. thermofisher.comnih.gov

| Feature | Advantage in Multiphoton Imaging |

| Visible Light Excitation | Reduces cellular photodamage and phototoxicity. thermofisher.comfishersci.ca |

| Efficient Two-Photon Absorption | Compatible with standard laser-based instrumentation. thermofisher.com |

| Emission in Less Autofluorescent Region | Improves signal-to-noise ratio in deep tissue. thermofisher.com |

| High Spatiotemporal Resolution | Allows for detailed visualization of calcium signaling in subcellular compartments. nih.gov |

Flow Cytometry for Population-Level Analysis

This compound is amenable to use in flow cytometry for the analysis of calcium signaling at the population level. fishersci.ca This high-throughput technique allows for the rapid measurement of fluorescence intensity from thousands of individual cells within a heterogeneous population. aatbio.com After loading cells with the cell-permeant AM ester form of Calcium Green BAPTA-2, changes in intracellular calcium concentration in response to stimuli can be monitored by detecting the corresponding changes in fluorescence.

The acetoxymethyl (AM) ester group facilitates the passive diffusion of the dye across the cell membrane. aatbio.com Once inside the cell, intracellular esterases cleave the AM groups, trapping the fluorescent indicator in the cytoplasm. thermofisher.com As the intracellular calcium concentration increases, the fluorescence intensity of this compound is enhanced, and this change can be quantified by the flow cytometer. fishersci.ca This methodology is particularly useful for screening applications, allowing for the identification of subpopulations of cells that respond differently to various agonists or antagonists.

Microplate Assay Adaptations for High-Throughput Screening

The compatibility of this compound with microplate assays makes it a powerful tool for high-throughput screening (HTS) in drug discovery and other research areas. fishersci.canih.gov Microplate readers can measure the fluorescence intensity from a large number of wells simultaneously, enabling the rapid and quantitative assessment of calcium mobilization in response to a library of compounds. oup.comnih.gov

Assays are typically performed in 96-well or 384-well microplates where cells loaded with this compound are exposed to test compounds. nih.govoup.com The resulting changes in fluorescence, indicative of alterations in intracellular calcium levels, are then recorded by the microplate reader. fishersci.ca This approach is widely used to study G protein-coupled receptors (GPCRs) and ion channels, which are important drug targets that often signal through changes in intracellular calcium. aatbio.comaatbio.com The robust and sensitive fluorescence response of this compound allows for the development of reliable and reproducible HTS assays. nih.gov

Quantitative Analysis of Calcium Signals with this compound

Considerations for Dissociation Constant (Kd) in Quantitative Measurements

The dissociation constant (Kd) is a critical parameter for the quantitative measurement of intracellular calcium concentrations using this compound. The Kd represents the calcium concentration at which half of the indicator molecules are bound to calcium, and it dictates the optimal range for measuring calcium levels. igem.org For this compound, the Kd for Ca2+ is approximately 580 nM. igem.orgthermofisher.com This places its calcium affinity in a range comparable to other commonly used indicators like Fluo-3 and Fluo-4. igem.org

It is important to recognize that the Kd of an indicator is not an absolute value and can be influenced by several intracellular factors. igem.org These include:

pH: Changes in intracellular pH can alter the affinity of the chelator for calcium. igem.org

Temperature: The Kd is temperature-dependent, and calibrations should ideally be performed at the same temperature as the experiment. igem.org

Ionic Strength and Viscosity: The intracellular environment can affect the binding kinetics of the indicator. igem.org

Protein Binding: Interactions with intracellular proteins can modify the dye's affinity for calcium. igem.org

Therefore, for accurate quantitative measurements, the Kd should ideally be determined in situ under the specific experimental conditions. igem.org The optimal range for using an indicator is generally considered to be between 0.1 and 10 times its Kd, as this is the range where the fluorescence change is most pronounced. interchim.fr

| Indicator | Approximate Kd for Ca2+ |

| Calcium Green BAPTA-1 | ~170 nM nih.gov |

| Calcium Green BAPTA-2 | ~580 nM igem.orgthermofisher.com |

| Fluo-3 | ~390 nM nih.gov |

| Fluo-4 | ~345 nM igem.org |

Approaches for Calibration of Intracellular Calcium Concentrations

To convert the fluorescence signals from this compound into absolute intracellular calcium concentrations, a calibration procedure is necessary. uzh.ch This typically involves determining the minimum fluorescence (Fmin) in the absence of calcium and the maximum fluorescence (Fmax) at saturating calcium concentrations.

In vitro calibration involves measuring the fluorescence of the dye in buffer solutions with known calcium concentrations. ionoptix.com Calcium calibration buffer kits containing solutions with a range of free Ca2+ concentrations, typically buffered with EGTA, are commercially available. thermofisher.com

In situ calibration is often preferred as it accounts for the intracellular environment. thermofisher.com This is achieved by treating the cells with calcium ionophores, such as ionomycin (B1663694) or 4-bromo A-23187, which make the cell membrane permeable to calcium. thermofisher.com The cells are then exposed to solutions with defined "zero" and "high" calcium concentrations to determine Fmin and Fmax, respectively. uzh.ch A "zero calcium" solution typically contains a high concentration of a calcium chelator like EGTA or BAPTA, while a "high calcium" solution contains an excess of CaCl2. thermofisher.comuzh.ch

The intracellular calcium concentration ([Ca2+]i) can then be calculated using the following equation:

[Ca2+]i = Kd * [(F - Fmin) / (Fmax - F)]

Where:

[Ca2+]i is the intracellular calcium concentration.

Kd is the dissociation constant of the indicator.

F is the measured fluorescence intensity.

Fmin is the fluorescence intensity in the absence of calcium.

Fmax is the fluorescence intensity at calcium saturation.

Fluorescence Lifetime Imaging Microscopy (FLIM) for Absolute Calcium Determination

Fluorescence Lifetime Imaging Microscopy (FLIM) offers a powerful method for determining absolute calcium concentrations, independent of indicator concentration, photobleaching, and excitation path length. nih.govspiedigitallibrary.org This technique measures the fluorescence lifetime of the indicator, which is the average time it remains in the excited state before returning to the ground state. nih.gov For some fluorescent indicators, including the Oregon Green BAPTA dyes, the fluorescence lifetime changes upon binding to calcium. nih.govspiedigitallibrary.org

Studies have shown that the fluorescence lifetimes of Oregon Green BAPTA-1 and Oregon Green BAPTA-2 increase in response to calcium binding. nih.govspiedigitallibrary.org This change in lifetime can be used to create an image where the contrast is based on the calcium concentration at each pixel. nih.gov Because FLIM measurements are based on the temporal characteristics of fluorescence decay rather than intensity, they are less susceptible to artifacts that can affect intensity-based measurements. researchgate.net This makes FLIM a robust technique for quantitative calcium imaging in living cells. spiedigitallibrary.orgresearchgate.net The use of FLIM with visible light-excitable probes like those in the Calcium Green family minimizes autofluorescence and potential photodamage. nih.gov

Minimizing Artifacts and Optimizing Signal Quality

Methodological rigor is paramount when utilizing fluorescent indicators to ensure that the observed signals are a true representation of intracellular calcium dynamics and not a product of experimental artifacts. For acetoxymethyl (AM) ester-based dyes like this compound, potential issues such as subcellular compartmentalization, dye leakage, and suboptimal signal-to-noise ratios can confound data interpretation. This section outlines systematic approaches to identify, mitigate, and control for these common sources of error, thereby enhancing the reliability and quality of experimental data.

Strategies for Mitigating Compartmentalization Artifacts in Living Cells

A significant challenge with AM ester calcium dyes is their tendency to accumulate in subcellular organelles rather than remaining exclusively in the cytoplasm. This process, known as compartmentalization, can lead to inaccurate measurements of cytosolic calcium fluctuations. The AM esters are designed to be cleaved by cytosolic esterases, trapping the active, membrane-impermeable form of the dye within the cell. nih.gov However, incomplete hydrolysis or active transport can lead to dye sequestration in compartments like mitochondria, the endoplasmic reticulum, or lysosomes. bitesizebio.comnih.gov

Several factors can influence the degree of compartmentalization, with loading temperature being a critical variable. Loading cells at higher temperatures (e.g., 37°C) can increase the activity of enzymes and transporters, often accelerating dye sequestration into organelles. bitesizebio.com For instance, studies with other dyes have shown that loading at 36°C can result in a distinct endoplasmic reticulum localization pattern, whereas loading at 22°C yields a more typical cytosolic distribution. igem.org Therefore, a primary strategy to minimize this artifact is to perform the dye loading at a lower temperature, such as room temperature or below, for a slightly extended duration. thermofisher.com

Another effective strategy is the use of dextran-conjugated indicators. These conjugates are high-molecular-weight forms of the dye that are membrane-impermeable and must be introduced into the cell invasively (e.g., via microinjection or electroporation). Their large size dramatically reduces both compartmentalization and leakage, ensuring the probe remains in the cytosol for extended recording periods, sometimes lasting days. igem.orgthermofisher.com

The nonionic detergent Pluronic F-127 is often used to aid the dispersion of AM esters in aqueous media. igem.org Optimizing the concentration of both the dye and Pluronic F-127 is crucial, as excessive amounts can lead to cell stress and promote compartmentalization.

Below is a summary of strategies to mitigate these artifacts.

| Strategy | Principle | Key Considerations |

| Lower Loading Temperature | Reduces the activity of transporters and esterases within organelles that contribute to dye sequestration. bitesizebio.com | Incubate cells with the AM ester at room temperature or slightly below, potentially for a longer duration to ensure adequate loading. thermofisher.com |

| Use of Dextran (B179266) Conjugates | The large molecular weight of the dextran molecule prevents the indicator from crossing organelle membranes. igem.orgthermofisher.com | Requires invasive loading methods like microinjection or electroporation. Provides excellent long-term retention in the cytosol. |

| Optimize Dye Concentration | Using the lowest possible dye concentration that yields a sufficient signal minimizes overloading, which can lead to artifacts and cytotoxicity. thermofisher.com | The optimal concentration must be determined empirically for each cell type and experimental setup. |

| Minimize Incubation Time | Reduces the time available for active sequestration processes to occur. | Balance is needed to ensure complete de-esterification of the AM ester in the cytosol for a robust signal. |

Addressing Dye Leakage from the Cytosol

Once the AM ester is cleaved, the resulting indicator should ideally be trapped within the cytosol. However, many cell types express organic anion transporters that can actively extrude the de-esterified dye from the cell. aatbio.comaatbio.com This leakage leads to a progressive decrease in the intracellular fluorescence signal over time, which can complicate the analysis of long-term experiments and may be misinterpreted as a change in baseline calcium concentration.

The most common and effective method to counteract dye leakage is the use of an anion transporter inhibitor, such as probenecid. aatbio.comaatbio.com Probenecid is typically included in the dye loading solution and the extracellular buffer during the imaging experiment. By blocking the transporters responsible for dye extrusion, probenecid significantly improves the cellular retention of the indicator. aatbio.com

The effectiveness of this approach is highlighted in protocols for various dyes, including Fluo-3 and the Oregon Green 488 BAPTA series, where probenecid is recommended to reduce the loss of de-esterified indicators. aatbio.comaatbio.com As with compartmentalization, dextran-conjugated dyes are also highly resistant to leakage due to their size. thermofisher.com

The following table outlines methods to address dye leakage.

| Method | Mechanism of Action | Implementation Notes |

| Probenecid Application | Inhibits organic anion transporters in the plasma membrane, preventing the extrusion of the de-esterified indicator from the cytosol. aatbio.com | Typically used at a final concentration of 0.5-1 mM. Add to both the dye loading solution and the imaging buffer. aatbio.com |

| Lowering Experimental Temperature | Reduces the activity of membrane transporters, thereby slowing the rate of dye extrusion. | This may not be feasible for all biological experiments, as cellular processes are temperature-dependent. nih.gov |

| Use of Dextran Conjugates | The large size of the conjugate physically prevents it from being transported out of the cell. thermofisher.com | Requires invasive loading and is ideal for long-duration experiments where signal stability is critical. |

Optimization of Signal-to-Noise Ratio in Imaging Experiments

The signal-to-noise ratio (SNR) is a critical determinant of the quality of calcium imaging data, dictating the ability to detect small or rapid calcium transients against background fluorescence. An optimal indicator for resolving localized events should exhibit low fluorescence at resting calcium levels (low baseline noise) and a large dynamic range, which is the fold-increase in fluorescence upon binding to calcium. bitesizebio.comnih.gov

Calcium Green BAPTA-2 is similar to Oregon Green 488 BAPTA-2, which exhibits very low fluorescence in the absence of Ca²⁺ and shows a fluorescence enhancement of at least 37-fold upon calcium saturation. thermofisher.com This large dynamic range is advantageous for achieving a high SNR.

Several experimental parameters can be adjusted to maximize the SNR:

Illumination Intensity: A balance must be struck between providing enough excitation light to generate a strong signal and minimizing phototoxicity and photobleaching. princeton.edu Excessive illumination can damage cells and irreversibly destroy the fluorophore, reducing the signal over time. Using the lowest light level that provides an adequate signal is recommended. Neutral density filters can be employed to precisely control illumination intensity. princeton.edu

Exposure Time: Longer camera exposure times can integrate more emitted photons, increasing the signal. However, this comes at the cost of temporal resolution and increases the risk of photobleaching and motion blur. The exposure time must be optimized for the specific kinetics of the calcium signals being investigated. princeton.edu

Choice of Imaging System: The components of the imaging system, including the light source, filters, objective lens (specifically its numerical aperture), and detector (e.g., PMT or sCMOS camera), all significantly impact signal collection efficiency and noise levels.

Reference Dyes: For single-wavelength indicators like Calcium Green BAPTA-2, co-loading a spectrally distinct, calcium-insensitive reference dye can help correct for variations in cell volume, focal plane, and dye concentration, thereby improving the SNR of the measurement through ratiometric analysis. thermofisher.com

The table below summarizes key factors and techniques for optimizing the signal-to-noise ratio.

| Factor/Technique | Principle | Optimization Strategy |

| Dynamic Range of Indicator | A large increase in fluorescence upon Ca²⁺ binding relative to the baseline provides a stronger signal over inherent noise. bitesizebio.com | Calcium Green BAPTA-2 has a favorable dynamic range, with low basal fluorescence. thermofisher.com |

| Illumination Control | Balances signal strength with phototoxicity and photobleaching. princeton.edu | Use the minimum necessary excitation light. Employ neutral density filters to attenuate the light source. |

| Detector Settings | Optimizes the conversion of photons to a digital signal. | Adjust camera/PMT gain and exposure time to maximize signal without saturating the detector. |

| Background Subtraction | Removes contributions from autofluorescence and other non-signal sources of light. | Measure fluorescence from a cell-free region of interest and subtract this value from the cellular signal. |

| Ratiometric Imaging | A second, Ca²⁺-insensitive dye is used to normalize the signal, correcting for artifacts unrelated to Ca²⁺ changes. thermofisher.com | Co-load with a reference dye like lucifer yellow and calculate the ratio of the two fluorescence signals. |

Applications of Calcium Green Bapta 2 Am Across Biological Research Domains

Neuroscience Research

The ability to optically measure calcium influx provides an indirect but accurate measure of neuronal electrical activity. nih.gov Oregon Green 488 BAPTA indicators are frequently used for this purpose in various neuroscience applications. nih.govthermofisher.com

Investigation of Neuronal Activity and Action Potential Dynamics

Oregon Green 488 BAPTA-2 AM is utilized to monitor Ca²⁺ transients associated with neuronal firing. In studies of glioblastoma cells, the indicator was co-loaded with a caged inositol (B14025) 1,4,5-trisphosphate (IP₃) to investigate Ca²⁺ release mechanisms. aacrjournals.org Uncaging the IP₃ with a laser flash induced a robust increase in intracellular Ca²⁺, which was visualized by the increase in Oregon Green 488 BAPTA-2 fluorescence, demonstrating the indicator's utility in tracking receptor-mediated calcium release. aacrjournals.org

While not specific to BAPTA-2, related BAPTA-based dyes like Oregon Green 488 BAPTA-1 have been shown to reliably detect calcium transients that mirror action potentials. yakusaku.jp Simultaneous optical imaging and loose-patch recordings have confirmed that individual action potentials correspond to distinct calcium transients detected by the dye. yakusaku.jp This principle allows for the functional imaging of large neuronal populations to study network dynamics. yakusaku.jp

Studies in Organotypic Brain Slice Cultures

Organotypic brain slice cultures, which preserve the three-dimensional structure and local synaptic circuitry of brain tissue, are a valuable model system in neuroscience. mdpi.comresearchgate.net Oregon Green 488 BAPTA-2 has been employed in these cultures to study complex cellular interactions.

In one key study, researchers used organotypic hippocampal slice cultures to model glioblastoma invasion. aacrjournals.org Human glioblastoma cells were placed on the slices, and their invasion into the brain tissue was monitored. The study utilized Oregon Green 488 BAPTA-2 to investigate the role of specific calcium release channels (IP₃ receptors) in this process. aacrjournals.org By imaging Ca²⁺ signals within the cancer cells, they could assess the effects of pharmacological agents on the signaling pathways that drive invasion. aacrjournals.org Other studies have used related dyes like Oregon Green 488 BAPTA-1 AM in organotypic cultures to monitor spontaneous network activity and investigate developmental changes in neuronal circuits. yakusaku.jpresearchgate.net

Analysis of Synaptic Calcium Signaling

Calcium signaling is fundamental to synaptic transmission and plasticity. While direct studies specifying the use of Oregon Green 488 BAPTA-2 for synaptic analysis are not prevalent in the provided results, the properties of the Oregon Green BAPTA family of dyes make them suitable for such investigations. For instance, related low-affinity indicators like Oregon Green 488 BAPTA-5N have been used to investigate the spatiotemporal properties of Ca²⁺ release at the subcellular level in muscle fibers, demonstrating the capability to resolve localized calcium microdomains near release sites. researchgate.net This high spatial and temporal resolution is critical for studying Ca²⁺ dynamics in small compartments like presynaptic terminals and dendritic spines.

Cardiovascular Physiology Studies

Monitoring Intracellular Calcium Transients in Cardiac Myocytes

The precise regulation of intracellular Ca²⁺ transients is essential for excitation-contraction coupling in heart muscle cells (cardiomyocytes). psu.edu Oregon Green 488 BAPTA-2 AM is used to study these rapid calcium fluctuations. Research has characterized its spectral properties and Ca²⁺ affinity, noting it is well-suited for fluorescence lifetime imaging microscopy (FLIM) to perform quantitative calcium measurements in living cells like neonatal rat myocytes. spiedigitallibrary.org

A study comparing various fluorescent Ca²⁺ indicators in rat ventricular myocytes noted that the properties of the indicator, such as its affinity (dissociation constant, Kd), can influence the measured shape and amplitude of the calcium transient. nih.gov While this study focused on comparing fluo indicators with Oregon Green 488 BAPTA-1, it highlights the importance of selecting an indicator with appropriate properties for the specific biological question. The BAPTA-2 variant, with its lower affinity compared to BAPTA-1, is particularly useful for measuring high-amplitude calcium spikes. thermofisher.com

| Property | Oregon Green 488 BAPTA-1 | Oregon Green 488 BAPTA-2 |

| Excitation/Emission (nm) | ~494 / 523 | ~494 / 523 |

| Fluorescence Increase | ~14-fold | > 37-fold (up to 100-fold) |

| Ca²⁺ Kd (nM) | ~170 | ~580 |

| Key Feature | Moderately fluorescent at rest, good for baseline Ca²⁺. | Essentially non-fluorescent at rest, large dynamic range. |

Table based on data from Thermo Fisher Scientific. thermofisher.com

Developmental Biology

Calcium signaling plays a critical role in numerous developmental processes, from fertilization to cell differentiation and organogenesis. In a recent study, Oregon Green™ 488 BAPTA-2, AM was micro-injected into the spinal cord of zebrafish larvae to investigate the neurotoxic effects of molybdenum disulfide (MoS₂) nanoflakes. rsc.org The researchers monitored intracellular calcium dynamics in both glial and neuronal cells. They found that injection of the nanoflakes triggered a significant increase in the frequency of calcium events in both cell types, indicating a state of neuroinflammation and neuronal hyperactivity. rsc.org This research demonstrates the utility of Oregon Green 488 BAPTA-2 in whole-organism imaging to study the impact of environmental agents on nervous system development and function. rsc.org

Furthermore, related BAPTA-based indicators have been used to explore Ca²⁺ dynamics in myelinating oligodendrocytes during spinal cord development, suggesting that Ca²⁺ activity undergoes maturation-dependent changes and is influenced by neuronal activity at specific developmental stages. eneuro.org

Cell Biology and Signal Transduction

The detection of intracellular Ca²⁺ flux is a widely adopted and robust method for characterizing the functional activity of G-protein coupled receptors (GPCRs), particularly those that signal via the phospholipase C pathway. uni-muenchen.denih.gov Fluorescent indicators such as Oregon Green 488 BAPTA-1 AM and Calcium Green-1 are used in high-throughput screening assays to measure the increase in intracellular Ca²⁺ that follows receptor activation by an agonist. nih.govnih.gov This approach provides functional data on receptor activation, which is often more informative than ligand binding affinity alone. nih.gov

These assays are applicable to a wide range of GPCRs, regardless of their specific G-protein coupling (Gq, Gi, or Gs). For instance, studies have successfully measured Ca²⁺ responses upon agonist stimulation of Gq-coupled muscarinic M1 receptors, Gi-coupled dopamine (B1211576) D2L receptors, and Gs-coupled dopamine D1 and D5 receptors. nih.gov The method is sensitive enough to generate dose-dependent responses, allowing for the determination of key pharmacological parameters like the half-maximal effective concentration (EC₅₀) for agonists and the inhibitory effects of antagonists. nih.gov

Table 2: Examples of GPCR Activity Characterized by Calcium Flux Assays

| Receptor | G-Protein Coupling | Agonist | Measured EC₅₀ | Reference |

|---|---|---|---|---|

| P2Y₂ | Gq | ATP / UTP | 1 µM | nih.gov |

| Dopamine D1 | Gs | SKF38393 | 18.1 nM | nih.gov |

| Dopamine D5 | Gs | SKF38393 | 2.7 nM | nih.gov |

| Dopamine D2L | Gi | Quinpirole | 6.5 nM | nih.gov |

| µ-Opioid | Gi | Morphine | 62 nM | nih.gov |

The endoplasmic reticulum (ER) serves as the primary intracellular store of Ca²⁺, and its ability to release and sequester this ion is central to cellular signaling. embopress.org Fluorescent Ca²⁺ indicators are crucial tools for studying the dynamics of ER Ca²⁺. To investigate the ER as a continuous Ca²⁺ pool, researchers have used experimental setups where the cytosol is perfused with a high concentration of the Ca²⁺ chelator BAPTA. embopress.org This "clamps" the cytosolic Ca²⁺ at a resting level, effectively isolating the Ca²⁺ dynamics within the ER lumen, which can then be monitored with a separate ER-targeted indicator. embopress.org Such studies have demonstrated that the ER is a functionally continuous unit, allowing for rapid replenishment of Ca²⁺ from the bulk of the ER at the cell base to the apical regions where release occurs. embopress.org

In other applications, cytosolic indicators like Oregon Green 488 BAPTA-1 are used to measure the changes in cytosolic Ca²⁺ that result from its release from the ER. This approach is used to study the function of ER-resident Ca²⁺ release channels, such as ryanodine (B192298) receptors (RyRs), in response to specific agonists. By monitoring the cytosolic Ca²⁺ transient, researchers can indirectly assess the activity of ER channels and the integrity of the ER store.

Lysosomes have emerged as important secondary Ca²⁺ stores that are involved in a variety of cellular processes, including membrane trafficking and repair. The study of lysosomal Ca²⁺ has been advanced by the use of tools that manipulate and measure Ca²⁺ levels. The lysosomotropic agent Glycyl-L-phenylalanine 2-naphthylamide (GPN) is often used to selectively permeabilize lysosomes and release their Ca²⁺ content.

The intracellular Ca²⁺ chelator BAPTA-AM has been instrumental in dissecting the role of Ca²⁺ released from lysosomes. In one study, chelating cytosolic Ca²⁺ with BAPTA-AM rendered lysosomes more vulnerable to osmotic rupture induced by GPN, indicating that Ca²⁺ signals originating near the lysosome play a protective role in maintaining its membrane integrity. Furthermore, Ca²⁺ leakage from damaged lysosomes has been shown to trigger the formation of cytoprotective stress granules; this response was significantly reduced in cells pre-treated with BAPTA-AM, confirming that the signal is indeed Ca²⁺-dependent.

Investigations into how lysosomes refill with Ca²⁺ have also relied on these tools. By depleting lysosomal Ca²⁺ and then monitoring its replenishment, studies have shown that refilling is blocked by depleting ER Ca²⁺ stores or by inhibiting ER-resident IP₃ receptors. This indicates that lysosomes acquire their Ca²⁺ primarily through close contact with the ER, rather than through a pH-driven pump on the lysosomal membrane itself.

Immunological Investigations

Calcium signaling is a cornerstone of immune cell activation, differentiation, and function. uni-muenchen.de Following T-cell receptor (TCR) engagement, a sustained increase in intracellular Ca²⁺ is required to activate downstream signaling pathways, leading to cytokine production and proliferation. uni-muenchen.de

The cell-permeable Ca²⁺ chelator BAPTA-AM has been used extensively to demonstrate the necessity of Ca²⁺ signals in T-cell functions. Preloading T cells with BAPTA-AM effectively buffers intracellular Ca²⁺ transients. embopress.org Research has shown that this chelation significantly impedes TCR-induced chromatin decondensation, a critical early step in T-cell activation. Furthermore, in models of T-cell interaction with endothelial cells, BAPTA-AM treatment was found to reduce both TCR-driven transendothelial migration and cytokine production, confirming that these processes are Ca²⁺-dependent. embopress.org

Fluorescent indicators like Oregon Green BAPTA are used to directly visualize and quantify these Ca²⁺ dynamics. In migrating dendritic cells, Oregon Green BAPTA revealed spontaneous intracellular Ca²⁺ spikes that were dependent on release from internal stores. In T lymphocytes, analysis of Ca²⁺ signals has shown that upon encountering an antigen-presenting cell, T cells generate oscillating Ca²⁺ signals rather than a single sustained response. researchgate.net These detailed observations of Ca²⁺ dynamics are essential for understanding the complex signaling codes that govern immune cell behavior.

Cancer Research

Elucidating Calcium's Role in Apoptotic Pathways in Lymphoma Models

The intracellular calcium chelator BAPTA-AM, a membrane-permeant ester form of BAPTA, has been instrumental in dissecting the intricate role of calcium signaling in apoptosis, particularly in lymphoma cell models. Research has demonstrated that modulating intracellular calcium with BAPTA-AM can significantly influence cell death pathways. For instance, studies have shown that BAPTA-AM can enhance apoptosis induced by venetoclax (B612062), a BCL-2 antagonist, in diffuse large B-cell lymphoma (DLBCL). kuleuven.benih.gov This suggests a complex interplay between intracellular calcium signals and the anti-apoptotic functions of BCL-2 proteins. kuleuven.benih.gov

Intriguingly, in certain lymphoma cell models highly sensitive to MCL-1 antagonists, BAPTA-AM alone has been observed to induce apoptosis. kuleuven.bebiorxiv.org This effect is attributed to a rapid decrease in MCL-1 protein levels, which is caused by the inhibition of mTORC1-driven MCL-1 translation. kuleuven.bebiorxiv.org Further investigation into the mechanism revealed that BAPTA-AM can impair glycolysis by directly inhibiting the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). kuleuven.be This discovery points to a calcium-independent mechanism through which BAPTA impairs cellular metabolism, ultimately leading to the demise of MCL-1-dependent cancer cells. kuleuven.be In fact, a BAPTA analog with a low affinity for calcium was also shown to produce these effects, reinforcing the idea that not all cellular effects of BAPTA are directly related to its calcium-chelating properties. kuleuven.be

Conversely, in other contexts, the chelation of intracellular calcium by BAPTA-AM has been shown to protect against certain forms of cell death. For example, BAPTA-AM was found to reduce cell death induced by the natural compound thymoquinone (B1682898) in sensitive lymphoma cells by over 50%. mdpi.com This protective effect highlights the specific role of cytosolic calcium in particular non-apoptotic cell death pathways. mdpi.com The differential effects of BAPTA-AM, either promoting or inhibiting cell death, depend on the specific cell type and the apoptotic stimulus. For example, BAPTA-AM suppressed cell death induced by the BIRD-2 inhibitor but promoted cell death induced by venetoclax in DLBCL cells. oncotarget.com This underscores the complexity of calcium's role in apoptosis and the value of tools like BAPTA-AM in unraveling these pathways.

| Cell Line Type | Agent(s) | Observed Effect of BAPTA-AM | Reference |

| Diffuse Large B-Cell Lymphoma (DLBCL) | Venetoclax | Enhanced apoptosis | kuleuven.benih.gov |

| MCL-1 Antagonist-Sensitive Lymphoma | BAPTA-AM alone | Induced apoptosis | kuleuven.bebiorxiv.org |

| Thymoquinone-Sensitive Lymphoma | Thymoquinone | Reduced cell death | mdpi.com |

| Diffuse Large B-Cell Lymphoma (DLBCL) | BIRD-2 | Suppressed cell death | oncotarget.com |

Plant Cell Biology

Considerations for Use in Plant Cells and Organelles

The use of fluorescent calcium indicators like Calcium Green BAPTA-2 AM in plant cell biology requires careful consideration of several factors unique to plant systems. Plant cells possess a rigid cell wall, a large central vacuole, and metabolically active organelles such as chloroplasts, all of which can interfere with the loading, distribution, and signal of calcium dyes. nih.gov

A primary challenge is the compartmentalization of the dye. nih.gov Acetoxymethyl (AM) ester forms of dyes, including this compound, are designed to be cell-permeant. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the fluorescent indicator. However, in plant cells, these dyes can be sequestered into organelles, particularly the vacuole, leading to a non-homogenous distribution throughout the cytosol. nih.gov This compartmentalization can result in inaccurate measurements of cytosolic calcium dynamics. Another issue with AM ester loading is the potential for hydrolysis in the plant cell wall before the dye can enter the cell. nih.gov Performing the loading and incubation at lower temperatures may help to mitigate this problem. nih.gov

The apoplast, or the space outside the plasma membrane within the cell wall, serves as a major calcium store in plant cells. oup.com When studying stimulus-induced calcium influx, it is crucial to recognize that chelating this extracellular calcium with agents like EGTA or BAPTA can significantly reduce or eliminate the cytosolic calcium increase. oup.com This highlights the apoplast as a primary source for calcium signaling. oup.com

Furthermore, the inherent autofluorescence of plant cells, particularly from compounds in the vacuole and cell wall, can interfere with the signals from calcium indicators. oup.com This is a significant consideration when selecting a dye and the corresponding filter sets for fluorescence microscopy. While Calcium Green-1 is a commonly used non-ratiometric dye in plant systems, researchers must be aware of and correct for these potential artifacts to obtain reliable data on intracellular calcium signaling. nih.gov

| Consideration | Description | Potential Mitigation | Reference |

| Compartmentalization | Dyes can be sequestered into organelles, especially the vacuole, leading to non-uniform cytosolic distribution. | --- | nih.gov |

| Ester Hydrolysis | The AM ester group can be hydrolyzed within the cell wall before the dye enters the cytosol. | Loading and incubation at low temperatures. | nih.gov |

| Apoplastic Calcium | The cell wall is a major calcium store, and its chelation can abolish cytosolic calcium signals. | Acknowledging the apoplast as a primary calcium source in experimental design. | oup.com |

| Autofluorescence | Natural fluorescence from the vacuole and cell wall can interfere with the dye's signal. | Proper selection of filters and control experiments to subtract background fluorescence. | oup.com |

Comparative Analysis of Calcium Green Bapta 2 Am with Other Calcium Indicators

Comparison with Single-Wavelength Fluorescent Indicators (e.g., Fluo-3, Fluo-4, Cal-520)

Single-wavelength indicators, including Calcium Green BAPTA-2, Fluo-3, Fluo-4, and Cal-520, operate on the principle of changing fluorescence intensity upon binding to Ca²⁺ without a significant shift in their excitation or emission spectra. nih.gov They are widely used for their brightness and large fluorescence changes. nih.gov

A key performance metric for single-wavelength indicators is the dynamic range, which is the fold-increase in fluorescence from the Ca²⁺-free to the Ca²⁺-bound state, often expressed as ΔF/F₀ (the change in fluorescence over the initial resting fluorescence). An optimal indicator should possess low basal fluorescence (F₀) at resting Ca²⁺ levels and exhibit a large fluorescence increase upon Ca²⁺ binding, which contributes to a high signal-to-noise ratio (SNR). nih.gov

In their Ca²⁺-free forms, indicators like Fluo-3 are essentially non-fluorescent. biomol.comaatbio.com Upon Ca²⁺ binding, Fluo-3, Fluo-4, and Cal-520 all exhibit an approximate 100-fold increase in fluorescence intensity. biomol.comaatbio.com In comparative studies of local Ca²⁺ signals, Cal-520 and Fluo-4 have been shown to have the lowest resting fluorescence, while Cal-520 demonstrated the highest signal-to-noise ratio and the largest event amplitudes (ΔF/F₀) among several green-emitting dyes tested. nih.gov Oregon Green 488 BAPTA-2 is considered a dimmer version of Oregon Green 488 BAPTA-1. igem.org

| Indicator | Approx. Fluorescence Increase (FCa/Ffree) | Relative Basal Fluorescence (F₀) | Key Dissociation Constant (Kd) |

|---|---|---|---|

| Fluo-3 | ~100-fold biomol.comaatbio.com | Low (Essentially non-fluorescent at rest) biomol.comaatbio.com | ~390 nM biomol.comnih.gov |

| Fluo-4 | ~100-fold biomol.com | Low nih.gov | ~345 nM biomol.comaatbio.com |

| Cal-520 | ~100-fold biomol.com | Lowest among tested green dyes nih.gov | ~320 nM nih.govbiomol.com |

| Oregon Green 488 BAPTA-2 | Data not specified; dimmer than OGB-1 igem.org | Data not specified | ~580 nM igem.org |

Photostability (resistance to photobleaching) and phototoxicity (cell damage from illumination) are critical for long-term imaging experiments. Fluo-4 is an improvement on Fluo-3 in this regard; because it is brighter, it can be used at lower concentrations, which consequently reduces phototoxicity. aatbio.comigem.org Similarly, indicators like Calcium Green are noted to be significantly brighter than Fluo-3, allowing them to be used at lower concentrations, which can reduce issues with phototoxicity. igem.org Cal-520's high excitation efficiency also permits its use at lower, less toxic concentrations, which is advantageous for confocal microscopy. biomol.com

The efficiency with which an indicator is excited by a standard light source, such as the 488 nm line of an argon laser, directly impacts the brightness of the resulting signal. Fluo-3, with an absorption maximum at 506 nm, is not optimally excited by the 488 nm laser. biomol.comaatbio.com Fluo-4 was developed to address this, with its absorption maximum shifted to 494 nm, making it more efficiently excitable by the 488 nm line. biomol.comaatbio.comigem.org Cal-520 is also highly efficient, with an absorption peak at 494 nm, resulting in 94% of its peak maxima being excited by the 488 nm laser. biomol.com Calcium Green indicators and their derivatives, like Oregon Green 488 BAPTA, also have spectral characteristics similar to Fluo-4 and are well-suited for excitation at 488 nm. aatbio.comigem.org

| Indicator | Excitation Max (nm) | Emission Max (nm) | Suitability for 488 nm Excitation |

|---|---|---|---|

| Fluo-3 | ~506 biomol.comaatbio.com | ~526 biomol.comaatbio.com | Sub-optimal biomol.com |

| Fluo-4 | ~494 biomol.comaatbio.com | ~516 biomol.com | High, more efficient than Fluo-3 aatbio.comigem.org |

| Cal-520 | ~494 biomol.com | ~514 biomol.com | Very High biomol.com |

| Oregon Green 488 BAPTA-2 | ~494 nih.gov | ~524 nih.gov | High igem.org |

Distinction from Ratiometric Fluorescent Indicators (e.g., Fura-2, Indo-1)

Ratiometric indicators, such as Fura-2 and Indo-1, undergo a shift in either their excitation or emission spectrum upon binding Ca²⁺. psu.eduoxinst.com This property allows for the measurement of fluorescence at two different wavelengths, and the ratio of these intensities is used to determine the Ca²⁺ concentration. nih.gov

The primary advantage of ratiometric indicators is their suitability for quantitative measurements. igem.orgoxinst.com By taking a ratio, measurements are internally corrected for variables that can affect fluorescence intensity but are unrelated to Ca²⁺ concentration. These variables include uneven dye loading between cells, differences in cell thickness, photobleaching, and fluctuations in the illumination source. oxinst.comnih.govmdpi.com This makes indicators like Fura-2 the "gold standard" for quantitative intracellular Ca²⁺ measurements. igem.orgnih.gov

Single-wavelength indicators like Calcium Green BAPTA-2 lack this intrinsic correction. nih.gov Quantitative analysis with these dyes is more challenging because the measured fluorescence intensity is directly affected by dye concentration and other experimental variables. oxinst.com While a "pseudo-ratio" can be calculated by normalizing fluorescence to the resting level (F/F₀), this does not account for dye leakage or photobleaching during an experiment. nih.gov However, single-wavelength dyes are often preferred for their ease of use, compatibility with standard confocal laser scanning microscopes (which may lack UV lasers required by Fura-2 and Indo-1), and generally lower phototoxicity compared to UV-excitable dyes. igem.orgmdpi.com

Contrast with Genetically Encoded Calcium Indicators (GECIs) (e.g., GCaMP, Cameleon)

Genetically encoded calcium indicators (GECIs) are proteins engineered to fluoresce in the presence of Ca²⁺. scimedia.com They represent a fundamentally different approach from synthetic dyes. GECIs like GCaMP are single fluorescent protein-based sensors, while others, like the Cameleon series, are based on Förster resonance energy transfer (FRET) between two fluorescent proteins. nih.govresearchgate.netnih.gov

A major advantage of GECIs is the ability to target their expression to specific cell types or even subcellular compartments, something not possible with synthetic dyes that load more indiscriminately. However, GECIs have several limitations when compared to high-performing synthetic dyes. Studies comparing GCaMP variants to synthetic dyes for imaging localized, subcellular Ca²⁺ signals found that none of the GCaMP6 variants were well-suited for this purpose. nih.govresearchgate.net Synthetic dyes like Cal-520 were found to be optimal for detecting and faithfully tracking these local events, offering a better signal-to-noise ratio. nih.govresearchgate.net

Furthermore, the overexpression of GECIs can interfere with the cell's natural Ca²⁺ buffering capacity, potentially altering the dynamics of the signals being measured. mdpi.com While GCaMP variants have a high dynamic range, their fluorescence intensity is dependent on expression level, making them generally unsuitable for ratiometric quantitative measurements. mdpi.com In contrast, synthetic dyes are introduced in a controlled manner for a specific experiment and, particularly in the case of ratiometric dyes, allow for more accurate quantification. nih.gov

Considerations for Spatial and Temporal Resolution

The ability to resolve calcium signals both spatially and temporally is fundamental to understanding their role in cellular processes. Modern imaging techniques, such as confocal and two-photon microscopy, have enabled researchers to achieve spatial resolution at the micrometer level and temporal resolution in the millisecond range. researchgate.netfsu.edupsu.edunih.gov This allows for the detailed analysis of subcellular calcium activities, including phenomena like calcium waves and sparks. fsu.edupsu.edu

The choice of indicator can influence the achievable resolution. High-affinity indicators are well-suited for detecting small, localized calcium transients. However, their slow release of calcium can sometimes buffer the signal, potentially underestimating the true amplitude and kinetics of rapid calcium changes. plos.org The properties of the dye itself, such as its brightness and photostability, also play a role. Brighter dyes allow for the use of lower concentrations, which can reduce phototoxicity and potential buffering effects. nih.gov

Experimental Design and Expression Strategies

The effective use of chemical calcium indicators like Calcium Green BAPTA-2 AM relies on proper loading into the cells or tissue of interest. The most common method for introducing these indicators into living cells is through their acetoxymethyl (AM) ester form. nih.govinterchim.frsigmaaldrich.com The lipophilic AM groups render the molecule membrane-permeant, allowing it to diffuse across the cell membrane. interchim.frsigmaaldrich.com Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant, calcium-sensitive form of the dye in the cytosol. interchim.frsigmaaldrich.com

Standard loading protocols often involve dissolving the AM ester in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dispersing it in an aqueous buffer, frequently with the aid of a non-ionic detergent such as Pluronic F-127 to prevent aggregation. nih.govinterchim.fraatbio.com For tissue preparations like brain slices, more concentrated DMSO solutions and specific incubation protocols may be employed to ensure adequate loading. researchgate.netcolumbia.edu

An alternative for cell-impermeant salt forms or dextran-conjugated indicators is direct introduction into the cell via methods like microinjection or through a patch pipette. nih.gov Dextran (B179266) conjugation is a strategy to prevent compartmentalization and leakage of the indicator from the cell during long-term experiments. nih.gov

Comparison with Other BAPTA Derivatives (e.g., Oregon Green 488 BAPTA-1, BAPTA-1, BAPTA-5N)

The BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) family of calcium chelators is renowned for its high selectivity for calcium over magnesium ions and its relative insensitivity to pH changes in the physiological range. interchim.frnih.gov Various fluorescent indicators have been developed by coupling different fluorophores to the BAPTA core, resulting in a range of spectral properties and calcium affinities.

Variations in Calcium Affinity (Kd) and Fluorogenicity

A key differentiator among BAPTA-based indicators is their dissociation constant (Kd) for calcium, which reflects their binding affinity. A lower Kd indicates a higher affinity. The choice of indicator affinity should be matched to the expected calcium concentration range of the biological event being studied. nih.gov

Fluorogenicity, or the fold-increase in fluorescence intensity upon binding to calcium, is another critical parameter. A high fluorescence enhancement provides a larger dynamic range and a better signal-to-noise ratio.

This compound is characterized by a moderate calcium affinity, with a Kd of approximately 580 nM. nih.govthermofisher.com It is structurally a dimer, containing two dye molecules per BAPTA chelator. thermofisher.com This design contributes to its very low fluorescence in the absence of calcium and a significant fluorescence enhancement of at least 37-fold upon calcium saturation. thermofisher.com

Oregon Green 488 BAPTA-1 AM is a higher-affinity indicator with a Kd of about 170 nM. thermofisher.com While it is moderately fluorescent in its calcium-free state, its fluorescence intensity increases by approximately 14-fold upon binding calcium. thermofisher.comthermofisher.com Its excitation maximum is well-matched to the 488 nm laser line, making it highly efficient for confocal microscopy. thermofisher.com

BAPTA-1 itself is the non-fluorescent chelator core. Its reported Kd for calcium can vary, with values cited around 110-160 nM. plos.org It is primarily used to buffer intracellular calcium rather than to report its concentration.

Oregon Green 488 BAPTA-5N , in contrast, is a low-affinity indicator with a Kd of approximately 20 µM. thermofisher.com This makes it suitable for measuring high calcium concentrations that would saturate higher-affinity dyes. thermofisher.com

The following table summarizes the comparative data for these indicators:

| Compound Name | Dissociation Constant (Kd) | Fluorescence Enhancement (Fold Increase) |

| This compound | ~580 nM nih.govthermofisher.com | ≥ 37-fold thermofisher.com |

| Oregon Green 488 BAPTA-1 AM | ~170 nM thermofisher.com | ~14-fold thermofisher.comthermofisher.com |

| BAPTA-1 | ~110 - 160 nM plos.org | Non-fluorescent |

| Oregon Green 488 BAPTA-5N | ~20 µM thermofisher.com | Data not consistently available |

Limitations and Critical Considerations for Research Design

Non-Calcium-Specific Effects of BAPTA-Based Compounds

While BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a valuable tool due to its high selectivity for calcium (Ca²⁺) over magnesium (Mg²⁺) and its rapid binding kinetics, it is not entirely specific for Ca²⁺ and can exert effects independent of its primary chelating function. mdpi.comthermofisher.comnih.gov

BAPTA and its derivatives can bind to other divalent cations, most notably zinc (Zn²⁺). thermofisher.comopen.ac.uk This off-target chelation can be a significant confounding factor in studies where intracellular zinc signaling is relevant. For instance, in some cell types, gastrin-stimulated promoter activity was abolished by the zinc chelator TPEN but potentiated by BAPTA-AM, indicating that BAPTA did not effectively chelate the signaling pool of Zn²⁺ in that context, yet in other systems, BAPTA has been shown to bind zinc and other heavy metals. thermofisher.comresearchgate.net This highlights the context-dependent nature of BAPTA's selectivity and the importance of using specific zinc chelators to dissect the roles of calcium and zinc signaling. researchgate.net

The binding affinities of BAPTA for various metal ions have been a subject of study. It has been demonstrated that BAPTA can form complexes with ferrous (Fe²⁺) and ferric (Fe³⁺) iron, as well as lead (Pb²⁺), nickel (Ni²⁺), manganese (Mn²⁺), and lanthanum (La³⁺). open.ac.uk The potential for these interactions underscores the need for careful experimental design and the use of appropriate controls to distinguish Ca²⁺-specific effects from those caused by the chelation of other metal ions. nih.gov

Table 1: Selectivity of BAPTA for Divalent Cations

| Cation | Binding Interaction | Reference |

|---|---|---|

| Ca²⁺ | High affinity and selectivity | mdpi.comthermofisher.com |

| Mg²⁺ | Low affinity, high selectivity for Ca²⁺ over Mg²⁺ | mdpi.comrsc.orgrsc.org |

| Zn²⁺ | Can be chelated by BAPTA | thermofisher.comopen.ac.ukresearchgate.net |

| Fe²⁺/Fe³⁺ | Can form complexes with BAPTA | open.ac.uk |

| Pb²⁺, Ni²⁺, Mn²⁺, La³⁺ | Can be chelated by BAPTA | open.ac.uk |

Recent research has uncovered that intracellular BAPTA can directly interact with and inhibit cellular proteins, independent of its Ca²⁺ chelating properties. nih.govkuleuven.be A notable example is the inhibition of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key glycolytic enzyme. nih.govkuleuven.bedoaj.org This inhibition was shown to be a Ca²⁺-independent effect, as a BAPTA analog with low affinity for Ca²⁺ also induced it. nih.govdoaj.org The direct inhibition of PFKFB3 by BAPTA can impair glycolysis and affect downstream signaling pathways, such as mTORC1, leading to cellular responses like apoptosis in certain cancer cell lines. nih.govkuleuven.bedoaj.orgresearchgate.net

Challenges in Maintaining Dye Localization and Concentration

The utility of Calcium Green BAPTA-2 AM is also contingent on its successful loading, hydrolysis, and retention within the desired cellular compartment, typically the cytoplasm. However, several factors can complicate this process.

Once the acetoxymethyl (AM) ester groups of this compound are cleaved by intracellular esterases, the resulting fluorescent indicator becomes charged and theoretically trapped within the cytoplasm. ionbiosciences.comabcam.cn However, in practice, these indicators can be sequestered into intracellular organelles such as mitochondria and the endoplasmic reticulum. nih.govthermofisher.comresearchgate.net This compartmentalization can lead to a decrease in the cytosolic signal and potentially generate misleading data if the organelle-sequestered dye responds to changes in local Ca²⁺ concentration. nih.govkpfu.ru

For example, cationic dyes like Rhod-2 are known to preferentially accumulate in mitochondria due to the mitochondrial membrane potential. nih.govthermofisher.comrupress.org While Calcium Green indicators are generally considered to have more uniform cytoplasmic fluorescence compared to some other dyes, some degree of compartmentalization can still occur, particularly at higher loading temperatures. thermofisher.comresearchgate.net The extent of this issue can be assessed through imaging analysis and the use of membrane permeabilization agents. thermofisher.com To overcome non-specific localization, genetically encoded calcium indicators (GECIs) can be targeted to specific organelles or even to the junctions between organelles. nih.govresearchgate.netpnas.org

The efficiency of loading cells with AM ester dyes can be highly variable and depends on several factors, including cell type, dye concentration, and loading conditions. thermofisher.comnih.gov The hydrophobic nature of AM esters can make them difficult to dissolve in aqueous media, often requiring the use of dispersing agents like Pluronic F-127 and solvents like dimethyl sulfoxide (B87167) (DMSO). ionbiosciences.comnih.govresearchgate.net However, the concentrations of these agents themselves can impact loading efficiency and cell viability. nih.govresearchgate.net

Furthermore, once inside the cell, the retention of the de-esterified dye can be compromised by the activity of multidrug resistance (MDR) transporters, which actively pump the dye out of the cell. ionbiosciences.comionbiosciences.com This is a more significant issue in certain cell types, such as CHO cells, that express high levels of these transporters. ionbiosciences.comionbiosciences.com The use of MDR inhibitors like probenecid (B1678239) can improve dye retention and lead to brighter, more sustained signals. ionbiosciences.comtandfonline.com However, these inhibitors can also have their own off-target effects. Incomplete hydrolysis of the AM esters can also be a problem, leading to the presence of residual, non-responsive dye. thermofisher.com

Table 2: Factors Influencing AM Ester Dye Loading and Retention

| Factor | Description | Potential Solution/Consideration | Reference |

|---|---|---|---|

| Cell Type | Different cell types exhibit varying levels of esterase activity and MDR transporter expression. | Optimize loading protocols for each cell type; use MDR inhibitors like probenecid with caution. | ionbiosciences.comthermofisher.com |

| Loading Conditions | Temperature, dye concentration, and incubation time affect uptake and compartmentalization. | Optimize temperature and incubation time; use the lowest effective dye concentration. | abcam.cnthermofisher.comnih.gov |

| Dispersing Agents | Surfactants like Pluronic F-127 and solvents like DMSO are used to dissolve AM esters but can affect loading and viability. | Optimize concentrations of Pluronic F-127 and DMSO. | nih.govresearchgate.net |

| MDR Transporters | Actively extrude dye from the cytoplasm, reducing signal intensity and duration. | Use of MDR transporter inhibitors like probenecid. | ionbiosciences.comtandfonline.com |

| Incomplete Hydrolysis | Residual AM esters may not be fluorescent or responsive to calcium. | Allow sufficient time for de-esterification after loading. | abcam.cnthermofisher.com |

Photophysical Considerations in Live-Cell Imaging

The act of imaging fluorescent indicators like this compound in living cells introduces its own set of challenges related to the interaction of light with the dye and the specimen. These photophysical considerations are critical for obtaining reliable and artifact-free data.

One major concern is phototoxicity , where the excitation light, particularly at high intensities or for prolonged periods, can generate reactive oxygen species that damage cellular components and compromise cell health. This can lead to physiological changes that are independent of the experimental variable being studied.

Another key issue is photobleaching , the irreversible destruction of the fluorophore by excitation light. Photobleaching leads to a decrease in signal intensity over time, which can be mistaken for a physiological change in Ca²⁺ concentration. The rate of photobleaching depends on the specific dye, the intensity of the excitation light, and the cellular environment.

The photophysical properties of this compound, such as its quantum yield and extinction coefficient, determine its brightness. While it is considered a bright indicator, its performance can be influenced by the local environment within the cell. The choice of imaging modality, such as confocal versus two-photon microscopy, can also impact the degree of phototoxicity and photobleaching, with two-photon excitation often being less damaging to the sample.

Careful optimization of imaging parameters, including laser power, exposure time, and imaging frequency, is essential to minimize these photophysical artifacts. The use of antioxidants or oxygen scavengers in the imaging medium can also help to mitigate phototoxicity.

Impact of Photobleaching on Long-Term Imaging